molecular formula C24H38N2Na2O15S2 B017056 Faropenem sodium hemipentahydrate CAS No. 158365-51-6

Faropenem sodium hemipentahydrate

Cat. No.: B017056
CAS No.: 158365-51-6
M. Wt: 704.7 g/mol
InChI Key: MOGICMVNWAUWMK-HIXRZVNASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Faropenem (sodium salt hydrate) is an orally active beta-lactam antibiotic belonging to the penem group. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Faropenem is resistant to some forms of extended-spectrum beta-lactamase, making it a valuable option in treating infections caused by resistant bacteria .

Mechanism of Action

Target of Action

Faropenem sodium hemipentahydrate primarily targets the Penicillin-Binding Proteins (PBPs) . PBPs are a group of proteins that are essential for the synthesis of the cell wall in bacteria. They catalyze the final step in the synthesis of peptidoglycan, a component of the bacterial cell wall .

Mode of Action

This compound is a beta-lactam antibiotic . It works by binding to the PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in a weakened cell wall, leading to osmotic instability and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting the PBPs, Faropenem disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to cell lysis and death .

Pharmacokinetics

It is known that the compound is administered orally . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The action of this compound results in the death of the bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to become osmotically unstable, leading to cell lysis and death .

Action Environment

This compound shows broad antibacterial activity against both aerobic and anaerobic gram-positive and gram-negative bacteria . It is highly stable against various beta-lactamases and binds preferentially to the PBPs . The efficacy and stability of this compound can be influenced by environmental factors such as the presence of beta-lactamases and the susceptibility of the bacterial strain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Faropenem (sodium salt hydrate) involves several key steps:

Industrial Production Methods: Industrial production of Faropenem (sodium salt hydrate) follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Faropenem (sodium salt hydrate) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.

    Substitution: Substitution reactions, particularly involving the beta-lactam ring, can lead to the formation of new compounds with varied antibacterial properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution can produce various beta-lactam derivatives.

Scientific Research Applications

Faropenem (sodium salt hydrate) has diverse applications in scientific research:

    Chemistry: Used as a model compound to study beta-lactam chemistry and develop new antibiotics.

    Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

    Medicine: Applied in clinical research to treat infections caused by resistant bacteria, including respiratory tract infections, urinary tract infections, and skin infections.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

    Imipenem: Another beta-lactam antibiotic with broad-spectrum activity but less stable against beta-lactamases.

    Meropenem: Similar to Faropenem but with a slightly different spectrum of activity and pharmacokinetic profile.

    Ertapenem: Known for its once-daily dosing but less effective against non-fermenting Gram-negative bacteria.

Uniqueness of Faropenem: Faropenem stands out due to its oral bioavailability and resistance to extended-spectrum beta-lactamases, making it a versatile option for treating various bacterial infections .

Properties

IUPAC Name

disodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGICMVNWAUWMK-HIXRZVNASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2Na2O15S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158365-51-6
Record name Faropenem sodium hemipentahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158365516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAROPENEM SODIUM HEMIPENTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N39L5ALZ3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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